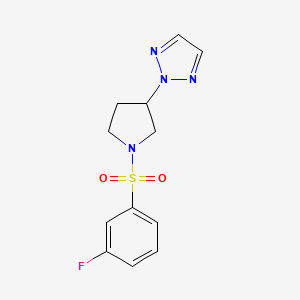

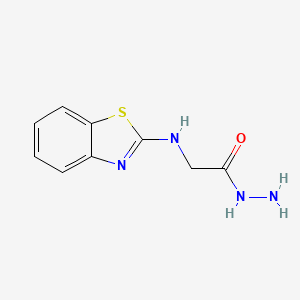

![molecular formula C24H22N4O2 B2592085 N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097869-18-4](/img/structure/B2592085.png)

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NM-3, and it belongs to the class of pyrrolidine carboxamides.

Applications De Recherche Scientifique

Reductive Cleavage of Aromatic Carboxamides

A study by Ragnarsson et al. (2001) delves into the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, including those derived from naphthalene and quinoxaline. These compounds undergo regiospecific cleavage under mild reductive conditions, leading to the formation of Boc-protected (benzyl)amine with nearly quantitative yields. This process exemplifies the chemical's utility in synthetic organic chemistry, especially in the selective breaking of C(O)-N bonds (Ragnarsson et al., 2001).

Antitubercular Activity

Kantevari et al. (2011) explored the synthesis of diverse analogues through the Bohlmann-Rahtz reaction, yielding compounds with potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. The study highlights the compound's role in generating novel therapeutic agents against tuberculosis, showcasing its potential in addressing global health challenges (Kantevari et al., 2011).

Biological Activity Spectrum

A comprehensive investigation by Goněc et al. (2012) on substituted quinoline-2-carboxamides and naphthalene-2-carboxamides revealed their significant activity against mycobacterial species and their potential to inhibit photosynthetic electron transport in chloroplasts. This study underscores the compound's broad biological activity, making it a valuable tool for both antimycobacterial research and agricultural applications (Goněc et al., 2012).

Quinoxaline Derivatives and Applications

Pereira et al. (2015) provided an extensive review of quinoxaline derivatives, highlighting their significant medical, biomedical, and industrial value. The modification of quinoxaline structures, including those related to N-[(naphthalen-1-yl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, can lead to a wide variety of biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).

Propriétés

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-24(26-14-18-8-5-7-17-6-1-2-9-20(17)18)28-13-12-19(16-28)30-23-15-25-21-10-3-4-11-22(21)27-23/h1-11,15,19H,12-14,16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSYFBOKMAELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592003.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2592005.png)

![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)

![2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-OL](/img/structure/B2592013.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)

![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)